4,4,5,5-Tetramethyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane
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Overview
Description
4’-(Trifluoromethyl)-4-biphenylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which is further bonded to a boronic acid pinacol ester. The unique structural features of this compound make it a valuable building block in various chemical reactions, particularly in the field of cross-coupling reactions.
Preparation Methods
The synthesis of 4’-(Trifluoromethyl)-4-biphenylboronic acid pinacol ester typically involves the following steps:
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Synthetic Routes and Reaction Conditions
- The preparation begins with the synthesis of 4-bromo-4’-(trifluoromethyl)biphenyl, which is achieved through the bromination of 4’-(trifluoromethyl)biphenyl.
- The brominated intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source. This reaction is carried out under an inert atmosphere, typically using a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at elevated temperatures.
- The final product, 4’-(Trifluoromethyl)-4-biphenylboronic acid pinacol ester, is obtained after purification through column chromatography.
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Industrial Production Methods
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for efficient large-scale production.
Chemical Reactions Analysis
4’-(Trifluoromethyl)-4-biphenylboronic acid pinacol ester undergoes various chemical reactions, including:
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Types of Reactions
Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid, resulting in the formation of the corresponding hydrocarbon.
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Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF, toluene) are commonly used.
Protodeboronation: Protic solvents (e.g., methanol, water) or acids (e.g., hydrochloric acid) are employed.
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Major Products Formed
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Protodeboronation: The major product is the corresponding hydrocarbon, which can be further functionalized in subsequent reactions.
Scientific Research Applications
4’-(Trifluoromethyl)-4-biphenylboronic acid pinacol ester has diverse applications in scientific research:
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Chemistry
- It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
- The compound is used in the preparation of functionalized materials, such as polymers and liquid crystals.
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Biology
- It is employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
- The compound is used in the development of diagnostic tools and imaging agents.
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Medicine
- It plays a crucial role in the synthesis of drug candidates, particularly those targeting cancer and inflammatory diseases.
- The compound is used in the development of novel therapeutic agents with improved efficacy and reduced side effects.
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Industry
- It is utilized in the production of advanced materials, such as OLEDs (organic light-emitting diodes) and photovoltaic cells.
- The compound is used in the synthesis of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 4’-(Trifluoromethyl)-4-biphenylboronic acid pinacol ester involves its role as a boron-containing reagent in various chemical reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts in Suzuki-Miyaura cross-coupling reactions. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
4’-(Trifluoromethyl)-4-biphenylboronic acid pinacol ester can be compared with other boronic esters, such as:
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Vinylboronic Acid Pinacol Ester
- Similar in structure but contains a vinyl group instead of a biphenyl group.
- Used in similar cross-coupling reactions but offers different reactivity and selectivity.
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4-(Trifluoromethoxy)benzylboronic Acid Pinacol Ester
- Contains a trifluoromethoxy group instead of a trifluoromethyl group.
- Exhibits different electronic properties and reactivity in chemical reactions.
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Pyridine-4-boronic Acid Pinacol Ester
- Contains a pyridine ring instead of a biphenyl structure.
- Used in the synthesis of heterocyclic compounds and exhibits different reactivity patterns.
The uniqueness of 4’-(Trifluoromethyl)-4-biphenylboronic acid pinacol ester lies in its combination of a trifluoromethyl group and a biphenyl structure, which imparts distinct electronic and steric properties, making it a versatile and valuable reagent in organic synthesis.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[4-(trifluoromethyl)phenyl]phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BF3O2/c1-17(2)18(3,4)25-20(24-17)16-11-7-14(8-12-16)13-5-9-15(10-6-13)19(21,22)23/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLFIYRHJADJAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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